6-Methyl-4-azaspiro[2.4]heptane hydrochloride 6-Methyl-4-azaspiro[2.4]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1823957-29-4
VCID: VC6165137
InChI: InChI=1S/C7H13N.ClH/c1-6-4-7(2-3-7)8-5-6;/h6,8H,2-5H2,1H3;1H
SMILES: CC1CC2(CC2)NC1.Cl
Molecular Formula: C7H14ClN
Molecular Weight: 147.65

6-Methyl-4-azaspiro[2.4]heptane hydrochloride

CAS No.: 1823957-29-4

Cat. No.: VC6165137

Molecular Formula: C7H14ClN

Molecular Weight: 147.65

* For research use only. Not for human or veterinary use.

6-Methyl-4-azaspiro[2.4]heptane hydrochloride - 1823957-29-4

Specification

CAS No. 1823957-29-4
Molecular Formula C7H14ClN
Molecular Weight 147.65
IUPAC Name 6-methyl-4-azaspiro[2.4]heptane;hydrochloride
Standard InChI InChI=1S/C7H13N.ClH/c1-6-4-7(2-3-7)8-5-6;/h6,8H,2-5H2,1H3;1H
Standard InChI Key XWTWXTQSQHRREF-UHFFFAOYSA-N
SMILES CC1CC2(CC2)NC1.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Features

6-Methyl-4-azaspiro[2.4]heptane hydrochloride belongs to the azaspirocyclic family, featuring a seven-membered ring system with a spiro-linked cyclopropane moiety. The nitrogen atom at position 4 contributes to its basicity, while the methyl group at position 6 introduces steric and electronic modifications that enhance stability and reactivity compared to non-methylated analogs . The hydrochloride salt form improves water solubility, facilitating its use in biological assays.

Table 1: Molecular Properties of 6-Methyl-4-azaspiro[2.4]heptane Hydrochloride

PropertyValueSource
CAS Number1823957-29-4
Molecular FormulaC₇H₁₄ClN
Molecular Weight147.65 g/mol
Boiling PointNot reported
Hazard ClassificationH315, H319, H335 (Skin/Eye/Irritation)

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 6-methyl-4-azaspiro[2.4]heptane hydrochloride typically begins with 4-hydroxyproline derivatives. A patented method involves oxidation of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid using TEMPO and sodium hypochlorite, followed by Wittig olefination to introduce the cyclopropane ring . Key steps include:

  • Oxidation: Conversion of hydroxyl groups to ketones using TEMPO/NaClO.

  • Alkene Formation: Wittig reaction with alkylene agents like Tebbe reagent.

  • Cyclopropanation: Dihalo carbene addition to form the spirocyclic structure.

  • Hydrodehalogenation: Reduction to finalize the cyclopropane ring .

Optimization Challenges

Yield optimization remains a focus, with phase-transfer catalysts and halide salts improving dihalocarbene intermediate stability . Scalability is limited by the sensitivity of cyclopropane rings to ring-opening reactions under acidic conditions.

Therapeutic Applications and Clinical Relevance

Cystic Fibrosis Treatment

As a CFTR modulator component, this compound improves protein folding and trafficking in ΔF508-CFTR mutants, addressing the root cause of cystic fibrosis . Co-administration with potentiators like ivacaftor synergistically enhances channel activity.

Neurological Disorders

Future Research Directions and Challenges

Target Identification

Ongoing efforts aim to map interactions with ion channels and GPCRs using cryo-EM and molecular docking simulations.

Formulation Development

Liposomal encapsulation is being explored to improve CNS delivery while minimizing peripheral toxicity.

Synthetic Biology Approaches

Engineered enzymes for asymmetric cyclopropanation could streamline production, reducing reliance on hazardous dihalocarbene reagents .

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